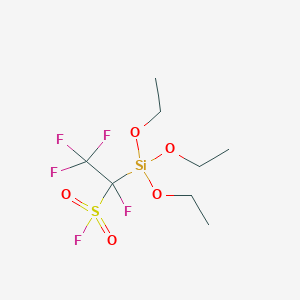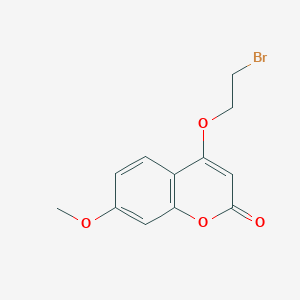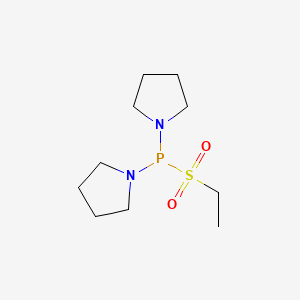
5,6-Dihydroxyhexane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroxyhexane-2,3-dione is an organic compound with the molecular formula C6H10O4 It is a dione with hydroxyl groups at the 5th and 6th positions of the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxyhexane-2,3-dione can be achieved through several methods. One common approach involves the reduction coupling of a precursor compound in the presence of water or an alcohol/water mixture . The reaction conditions typically require a controlled environment to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic processes. For instance, the use of gold and gold palladium supported on graphite and titania as catalysts has been reported for the ring opening of related compounds like 2,5-dimethylfuran . These methods allow for high selectivity and yield under mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxyhexane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce diols or alcohols.
Scientific Research Applications
5,6-Dihydroxyhexane-2,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dihydroxyhexane-2,3-dione involves its interaction with various molecular targets. The hydroxyl groups and the dione structure allow it to participate in hydrogen bonding and other interactions with enzymes and proteins. These interactions can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyhexane-2,5-dione: Another dione with hydroxyl groups at different positions.
1,6-Hexanediol: A diol with hydroxyl groups at the terminal positions of the hexane chain.
Uniqueness
5,6-Dihydroxyhexane-2,3-dione is unique due to the specific positioning of its hydroxyl groups and dione structure, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5,6-dihydroxyhexane-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(8)6(10)2-5(9)3-7/h5,7,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPHOQAEOJPJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80770936 |
Source


|
| Record name | 5,6-Dihydroxyhexane-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80770936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142937-57-3 |
Source


|
| Record name | 5,6-Dihydroxyhexane-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80770936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-](/img/structure/B12538128.png)

![4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid](/img/structure/B12538139.png)
![2-Bromo-1-[4'-(decyloxy)[1,1'-biphenyl]-4-yl]-4-methylpentan-1-one](/img/structure/B12538147.png)



![3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12538177.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one](/img/structure/B12538180.png)

